(+)-Palmosalide C

Description

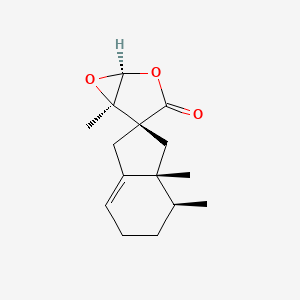

Structure

3D Structure

Properties

CAS No. |

128255-38-9 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(1S,3'aR,4S,4'S,5R)-3'a,4',5-trimethylspiro[2,6-dioxabicyclo[3.1.0]hexane-4,2'-3,4,5,6-tetrahydro-1H-indene]-3-one |

InChI |

InChI=1S/C15H20O3/c1-9-5-4-6-10-7-15(8-13(9,10)2)11(16)17-12-14(15,3)18-12/h6,9,12H,4-5,7-8H2,1-3H3/t9-,12+,13+,14-,15+/m0/s1 |

InChI Key |

NCOLHQPGRGXHRH-XNHWVXRISA-N |

Isomeric SMILES |

C[C@H]1CCC=C2[C@@]1(C[C@]3(C2)C(=O)O[C@H]4[C@@]3(O4)C)C |

Canonical SMILES |

CC1CCC=C2C1(CC3(C2)C(=O)OC4C3(O4)C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodology of + Palmosalide C

Identification of Natural Source Organisms

The journey of (+)-Palmosalide C from a marine organism to a purified compound begins with the identification of its natural source.

Marine Invertebrate Sources

This compound was first isolated from the Indian Ocean Telestacean octocoral, Coelogorgia palmosa Milne Edwards & Haime. This organism, a type of soft coral, thrives in tropical reef environments. The identification of C. palmosa as the source was a critical first step, guiding the subsequent efforts to extract and characterize its chemical constituents. The colonies of Coelogorgia palmosa are described as bush-like, rigid, and brittle, and can grow to considerable sizes.

Comparative Analysis with Known Terrestrial Bakkenolides and Sesquiterpenoids

Structurally, this compound belongs to the bakkenolide class of sesquiterpenoids. While bakkenolides are more commonly associated with terrestrial plants, their discovery in a marine organism like Coelogorgia palmosa is of significant chemotaxonomic interest. This finding prompts a comparative analysis with terrestrial counterparts, offering insights into potential convergent evolutionary pathways of secondary metabolite production in vastly different ecosystems. The unique structural features of this compound, when compared to terrestrial bakkenolides, may be attributable to the distinct environmental pressures and biosynthetic machinery present in marine invertebrates.

Advanced Chromatographic and Extraction Techniques for Natural Product Isolation

The isolation of a pure chemical entity from a complex biological matrix is a challenging endeavor that relies on a sequence of sophisticated extraction and chromatographic techniques.

Solvent Extraction Methodologies

The initial step in isolating this compound involves the extraction of the collected Coelogorgia palmosa specimens. This is typically achieved through solvent extraction, a process designed to separate compounds based on their solubility.

The general procedure involves:

Ethanol (B145695) Extraction: The fresh or preserved coral material is macerated and exhaustively extracted with ethanol at room temperature. This process draws out a broad spectrum of organic compounds from the organism's tissues.

Solvent Partitioning: The resulting crude ethanol extract is then subjected to a series of liquid-liquid partitioning steps. This involves sequentially separating the extract with solvents of increasing polarity, such as petroleum ether and ethyl acetate. This fractionation allows for the separation of compounds into groups with similar polarity, simplifying the subsequent purification steps. This compound, being a moderately polar compound, is typically concentrated in the ethyl acetate fraction.

| Solvent Extraction and Partitioning Steps | |

| Step | Solvent(s) |

| Initial Extraction | Ethanol |

| Partitioning | Petroleum Ether |

| Ethyl Acetate |

Preparative Chromatographic Separations

Following solvent partitioning, the enriched fraction containing this compound undergoes further separation using preparative chromatographic techniques.

Column Chromatography: This is a fundamental technique for separating mixtures of compounds. The ethyl acetate fraction is typically loaded onto a silica (B1680970) gel column. A gradient of solvents, often starting with a non-polar solvent like hexane and gradually increasing in polarity with the addition of ethyl acetate, is passed through the column. Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the target compound.

Thin-Layer Chromatography (TLC): TLC is an analytical and preparative tool used to monitor the progress of the column chromatography separation and to assess the purity of the collected fractions. chemistryhall.comlibretexts.org By comparing the migration of the compounds in the fractions to a reference standard (if available), researchers can pool the fractions containing this compound.

High-Performance Liquid Chromatography (HPLC) in Fractionation and Purification

The final stage of purification for obtaining highly pure this compound often employs High-Performance Liquid Chromatography (HPLC). This technique offers superior resolution compared to traditional column chromatography. The semi-purified fractions from the column chromatography are injected into an HPLC system, typically equipped with a reversed-phase column (e.g., C18). A precisely controlled solvent system is used to elute the compounds, and a detector (e.g., UV-Vis) monitors the effluent. The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

| Chromatographic Purification Techniques | |

| Technique | Stationary Phase |

| Column Chromatography | Silica Gel |

| Thin-Layer Chromatography | Silica Gel |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) |

Advanced Spectroscopic and Crystallographic Methods for Structural Elucidation of + Palmosalide C

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Carbon Skeleton and Proton Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the carbon framework and proton environments of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments provides a detailed picture of the atomic connectivity and spatial relationships within (+)-Palmosalide C.

One-Dimensional NMR Experiments (¹H NMR, ¹³C NMR, DEPT)

One-dimensional NMR experiments offer the initial and fundamental insights into the structure of this compound. emerypharma.com

¹H NMR (Proton NMR): The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule through its chemical shift (δ), the number of neighboring protons via signal splitting (multiplicity), and the number of protons of a particular type through integration.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environments. emerypharma.com The chemical shifts indicate the type of carbon (e.g., carbonyl, olefinic, aliphatic).

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is not possible with a standard ¹³C NMR spectrum alone. emerypharma.com

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) | DEPT |

|---|---|---|---|

| Data | Not Publicly Available | Not Publicly Available | Not Publicly Available |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC) for Connectivity and Long-Range Correlations

Two-dimensional NMR techniques are indispensable for assembling the molecular puzzle by revealing correlations between nuclei. mdpi.comscribd.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comscribd.com This allows for the tracing of proton-proton connectivity networks throughout the molecule, helping to piece together fragments of the structure.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. emerypharma.comdiva-portal.org This experiment is fundamental for assigning the ¹³C signals based on the already assigned ¹H signals.

| Proton(s) | COSY Correlations | HMBC Correlations |

|---|---|---|

| Data | Not Publicly Available | Not Publicly Available |

Stereochemical Assignments via Nuclear Overhauser Effect Spectroscopy (NOESY) and Chiral Auxiliary Strategies

Once the planar structure is established, the relative stereochemistry is determined using through-space correlations.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close to each other in space, typically within 5 Å, irrespective of the number of bonds separating them. acdlabs.comacdlabs.comlibretexts.org The presence of a NOESY cross-peak between two protons indicates their spatial proximity, which is crucial for assigning the relative configuration of stereocenters.

X-ray Crystallography for Definitive Determination of Absolute Configuration and Molecular Conformation

While NMR provides powerful evidence for relative stereochemistry, X-ray crystallography on a suitable single crystal offers the most definitive method for determining the absolute configuration and the precise three-dimensional arrangement of atoms in the solid state. researchgate.netnih.gov The technique involves diffracting X-rays off a crystal and analyzing the resulting diffraction pattern. nih.gov For organic molecules composed primarily of light atoms (C, H, O), determining the absolute configuration can be challenging but is achievable with modern diffractometers and computational methods. mit.edu The successful growth of a high-quality crystal of this compound or a derivative would unequivocally establish its absolute stereochemistry. nih.gov

| Crystallographic Parameter | Value |

|---|---|

| Crystal system | Not Publicly Available |

| Space group | Not Publicly Available |

| Unit-cell dimensions | Not Publicly Available |

| Flack parameter | Not Publicly Available |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. alevelchemistry.co.uk By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the unambiguous determination of the molecular formula of this compound. chromatographyonline.com Furthermore, the fragmentation pattern observed in the mass spectrum provides additional structural information, as the molecule breaks apart in a predictable manner, offering clues to the connectivity of its atoms. miamioh.edu A high-resolution mass spectrum of this compound was obtained, showing a molecular ion peak that was used to deduce its molecular formula. scholaris.ca

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD)) for Confirmation of Absolute Configuration

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), provide information about the stereochemistry of chiral molecules in solution. jasco-global.commgcub.ac.in

ECD (Electronic Circular Dichroism): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mgcub.ac.in

ORD (Optical Rotatory Dispersion): ORD measures the change in the angle of optical rotation with wavelength. libretexts.org

Total Synthesis Strategies and Methodologies for + Palmosalide C

Seminal Total Syntheses of (+)-Palmosalide C and its Enantiomers

The journey towards the total synthesis of this compound has been marked by several key contributions that have laid the groundwork for its successful construction. These seminal syntheses have not only achieved the target molecule but have also provided a comprehensive understanding of the stereochemical challenges inherent in the bakkane framework.

An early and pivotal approach to the racemic form of Palmosalide C was reported by Greene and his collaborators. This initial foray into the synthesis of the bakkane core provided a foundational strategy that would be refined in subsequent efforts. A key feature of this synthesis was the stereoselective preparation of the cis-hydrindane (B1200222) system, a common structural motif in many terpenoid natural products. researchgate.net The synthesis of (±)-Palmosalide C was achieved from 1,6-dimethylcyclohexene, highlighting a stereoselective pathway to this spiro β,γ-epoxy-γ-butyrolactone sesquiterpene. researchgate.net This early work established a benchmark for the stereocontrolled construction of the bakkane skeleton and set the stage for more advanced and enantioselective syntheses.

A significant advancement in the synthesis of Palmosalide C was the development of a comprehensive and highly stereoselective approach by the collaborative efforts of Brocksom, Coelho, Deprés, and Greene. nih.govglobalauthorid.comacs.org This strategy utilized a powerful dichloroketene (B1203229) cycloaddition reaction as the cornerstone for constructing the bakkane framework. nih.govacs.org Their work culminated in the successful total syntheses of not only (±)-Palmosalide C but also the naturally occurring (+)-enantiomer, alongside a host of other bakkane-type sesquiterpenes. nih.govacs.orgacs.org

This comprehensive approach showcased the versatility of the dichloroketene-based methodology and introduced several novel synthetic transformations. These included the development of methods for spiro β-methylene-γ-butyrolactonizations, a vicinal dicarboxylation, and a retro aldol-aldol strategy to access thermodynamically favored aldol (B89426) isomers. nih.govacs.org The successful application of these methods in the total synthesis of a diverse array of bakkanes solidified the robustness and efficiency of their synthetic design. nih.govufscar.br

Key Synthetic Transformations and Reaction Methodologies Applied in this compound Synthesis

The successful total synthesis of this compound has been underpinned by the strategic application of powerful and stereoselective chemical reactions. These key transformations have been instrumental in the construction of the complex polycyclic architecture of the molecule, particularly the bakkane core and the spiro lactone functionality.

A cornerstone of modern bakkane synthesis, including that of Palmosalide C, is the [2+2] cycloaddition of dichloroketene with appropriately substituted dimethylcyclohexenes. nih.govacs.orgacs.org This reaction has proven to be a highly efficient and stereoselective method for constructing the bicyclo[4.3.0]nonane (hydrindane) core of the bakkane skeleton. researchgate.netnih.gov The resulting dichlorocyclobutanone adduct serves as a versatile intermediate that can be elaborated through various transformations to install the requisite functional groups and stereocenters. researchgate.net The power of this cycloaddition lies in its ability to rapidly generate molecular complexity and set key stereochemical relationships early in the synthetic sequence. nih.gov

| Reactants | Key Reaction | Product Core | Significance |

| Dichloroketene, Dimethylcyclohexenes | [2+2] Cycloaddition | Bakkane Skeleton | Efficient and stereoselective construction of the bicyclo[4.3.0]nonane core. nih.govacs.org |

The construction of the spiro lactone moiety, a defining feature of Palmosalide C, has been addressed through various innovative strategies, including the use of radical cyclization cascades. While direct application to Palmosalide C synthesis is not explicitly detailed in the provided context, the development of radical spirocyclization cascades for the synthesis of functionalized spirocyclobutyl lactones offers a powerful potential approach. rsc.org These reactions, often proceeding under mild, catalyst-free conditions, can generate complex spirocyclic systems with high chemoselectivity. rsc.org Furthermore, methods involving the reductive radical cyclization of unsaturated lactones mediated by reagents like samarium(II) iodide-water have been shown to produce decorated cycloheptanes and can be extended to cascade processes to build complex scaffolds. nih.gov The formation of spirocyclic ethers and lactones through various cyclization methods, including radical cyclizations, has been a subject of extensive research, highlighting the importance of this transformation in natural product synthesis. researchgate.net

Achieving the correct stereochemistry of the bakkane carbon skeleton is a critical challenge in the total synthesis of this compound. The cis-fused hydrindane core, with its multiple stereogenic centers, requires precise stereocontrol throughout the synthetic sequence. researchgate.net The dichloroketene-based approach has proven particularly effective in establishing the desired relative stereochemistry of the bakkane framework. nih.govchinesechemsoc.orgchinesechemsoc.org The initial cycloaddition reaction sets the stage for subsequent stereocontrolled manipulations. nih.gov Furthermore, methods such as catalytic asymmetric olefin isomerization have emerged as powerful tools for the construction of all-carbon quaternary stereocenters, which are relevant to the bakkane structure. chinesechemsoc.orgchinesechemsoc.org The development of these stereoselective methods has been crucial for the successful and efficient synthesis of enantiomerically pure bakkane natural products like this compound. nih.govscholaris.ca

Intramolecular Diels-Alder Reactions in Bakkane Analog Syntheses

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the construction of polycyclic systems inherent to many natural products. nih.govrsc.org In the context of bakkane analog synthesis, this reaction facilitates the formation of the characteristic fused ring system from acyclic precursors. nih.gov The type 2 IMDA reaction, in particular, provides a direct pathway to bridgehead alkenes, which are key structural motifs in certain synthetic intermediates. nih.gov The stereochemical outcome of the IMDA reaction is often highly predictable and controlled by the geometry of the starting triene, making it a valuable strategy for stereoselective synthesis. nih.gov This approach has been successfully applied as a key step in the total synthesis of various complex natural products, demonstrating its utility in generating molecular complexity in a single step. nih.govrsc.org For instance, tandem sequences involving an initial Ugi reaction followed by an IMDA reaction have been developed for the synthesis of furo[2,3-f]isoindole derivatives, showcasing the versatility of the IMDA reaction in multicomponent, complexity-building cascades. beilstein-journals.org

Spiro β-Methylene-γ-Butyrolactonizations in Bakkane Framework

A key structural feature of many bakkane sesquiterpenoids is the spirocyclic β-methylene-γ-butyrolactone moiety. A specific methodology for the construction of this functional group within the bakkane framework has been developed and proven effective. acs.orgresearchgate.net This transformation, termed spiro β-methylene-γ-butyrolactonization, is a crucial step in a comprehensive, dichloroketene-based approach to a wide range of bakkane natural products, including (±)-Palmosalide C. acs.orgacs.org This method provides a reliable way to install the spiro-lactone, which is often essential for the biological activity of these compounds. The development of this specific lactonization strategy was a significant advancement in the synthesis of this class of molecules. acs.org

Stereospecific Vicinal Dicarboxylation of Olefins

The introduction of two adjacent carboxyl groups onto an olefin in a stereospecific manner is a critical transformation in the synthesis of various natural products. A straightforward and effective procedure for the vicinal dicarboxylation of olefins has been developed, providing a valuable tool for synthetic chemists. acs.org This method was utilized in a comprehensive synthetic approach to bakkane natural products. acs.orgacs.org The ability to control the stereochemistry during this di-functionalization is paramount, particularly when constructing complex molecules with multiple stereocenters. The application of this methodology within the synthesis of bakkane analogs underscores its importance in creating key intermediates with the correct stereochemical configuration. acs.org

Asymmetric Olefin Isomerization for Remote Stereocontrol of All-Carbon Quaternary Centers

The construction of all-carbon quaternary stereocenters, especially those located remotely from other functional groups, presents a significant synthetic challenge. chinesechemsoc.orgnih.gov A novel and powerful strategy to address this challenge is the use of asymmetric olefin isomerization. chinesechemsoc.orgtsinghua.edu.cnthieme-connect.com Specifically, a cobalt-catalyzed desymmetric isomerization of olefins has been shown to effectively generate 1-methylcyclohexenes bearing a remote β-quaternary stereocenter with high chemo-, site-, and enantioselectivity. chinesechemsoc.orgnstl.gov.cn This method relies on a chiral N,N,P-pincer cobalt catalyst and proceeds through a Co-H insertion/β-H elimination pathway. chinesechemsoc.org The ability to control the stereochemistry of a quaternary center that is not in close proximity to existing stereocenters or functional groups is a significant innovation in asymmetric catalysis and has direct implications for the synthesis of complex molecules like this compound, which possesses such a structural feature. chinesechemsoc.orgnih.gov

| Catalyst System for Asymmetric Olefin Isomerization | |

| Catalyst | Chiral N,N,P-pincer cobalt complex |

| Reaction | Desymmetric isomerization of exocyclic olefins |

| Key Feature | Remote stereocontrol of all-carbon quaternary centers |

| Mechanism | Co-H insertion/β-H elimination |

| Significance | High chemo-, site-, and enantioselectivity |

Retro-Aldol/Aldol Approaches to Low-Energy Aldol Isomers

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. nih.govmasterorganicchemistry.comwikipedia.org In the context of complex natural product synthesis, achieving the desired stereochemistry in aldol adducts can be challenging. A retro-aldol/aldol strategy can be employed to isomerize a kinetically favored aldol product to its more thermodynamically stable, or low-energy, isomer. acs.orgacs.org This approach relies on the reversibility of the aldol reaction under basic or acidic conditions. masterorganicchemistry.comwikipedia.org By subjecting an aldol adduct to conditions that promote the retro-aldol reaction, the molecule can revert to its constituent enolate and aldehyde/ketone, which can then re-condense to form a mixture of aldol isomers. nih.gov Under thermodynamic control, the equilibrium will favor the most stable isomer. This strategy has been successfully utilized in the synthesis of bakkane analogs to ensure the correct relative stereochemistry in key intermediates. acs.org Computational and experimental studies have been used to evaluate retro-aldol versus other potential mechanistic pathways, such as retro-carbonyl-ene reactions, in complex C-C bond fragmentation cascades. nih.gov

Comparative Analysis of Synthetic Routes: Efficiency, Stereoselectivity, and Atom Economy

The total synthesis of this compound has been approached through different strategies, allowing for a comparative analysis. A comprehensive approach utilizing a dichloroketene cycloaddition with dimethylcyclohexenes as a key step has been reported to be both stereoselective and efficient for accessing a variety of bakkane natural products, including (±)-Palmosalide C. acs.orgacs.org This route is notable for the development and application of several new methodologies, including spiro β-methylene-γ-butyrolactonizations and a retro-aldol/aldol strategy for isomerization. acs.org

Alternative strategies, often seen in the synthesis of other complex natural products, might involve different key bond-forming events. For instance, the Stoltz group has utilized palladium-catalyzed asymmetric allylic alkylation to construct all-carbon quaternary centers in the synthesis of various natural products. nih.govorganicchemistrydata.orgcaltech.edu While not explicitly detailed for this compound in the provided context, such modern catalytic methods often offer high levels of stereocontrol and efficiency.

| Synthetic Strategy | Key Features | Advantages | Reported Application |

| Dichloroketene-Based Approach | Dichloroketene cycloaddition, spiro-lactonization, retro-aldol/aldol | Comprehensive, provides access to many bakkane analogs | (±)-Palmosalide C and other bakkenolides acs.orgacs.org |

| Asymmetric Catalysis (General) | Enantioselective C-C bond formation (e.g., Pd-catalyzed allylic alkylation) | High stereoselectivity, potential for high atom economy | Various complex natural products nih.govorganicchemistrydata.org |

Challenges and Innovations in Complex Natural Product Total Synthesis Applied to this compound

The total synthesis of a complex natural product like this compound presents numerous challenges that drive innovation in synthetic organic chemistry. psu.edu A primary challenge is the stereocontrolled construction of multiple contiguous stereocenters, including the demanding all-carbon quaternary center characteristic of the bakkane skeleton. chinesechemsoc.orgresearchgate.net The development of methods like asymmetric olefin isomerization for remote stereocontrol is a direct response to this challenge. chinesechemsoc.orgtsinghua.edu.cn

Another significant hurdle is the efficient assembly of the polycyclic framework. The use of powerful cascade reactions, such as the intramolecular Diels-Alder reaction, represents an innovative solution to rapidly build molecular complexity from simpler precursors. nih.govrsc.org The need to install specific functional groups, such as the spiro β-methylene-γ-butyrolactone, has also spurred the development of novel and specific methodologies. acs.orgresearchgate.net

Biosynthetic Pathways and Enantiomeric Considerations of + Palmosalide C

Putative Biosynthetic Origins of Bakkane Sesquiterpenoids from Isoprenoid Precursors

The biosynthesis of all terpenoids, including the vast family of sesquiterpenoids, originates from two simple five-carbon (C5) building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). neliti.comresearchgate.net These universal precursors are themselves produced via two primary metabolic routes: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. kneopen.com

The assembly of the direct precursor to sesquiterpenoids, farnesyl pyrophosphate (FPP), is a stepwise process. Farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. nih.govfrontiersin.org This enzymatic reaction first yields the C10 intermediate, geranyl pyrophosphate (GPP), which is then elongated by another molecule of IPP to form the C15 FPP. neliti.com

The immense structural diversity of sesquiterpenoids arises from the subsequent cyclization of the linear FPP molecule, a reaction catalyzed by enzymes known as sesquiterpene synthases (STSs) or terpene cyclases. nih.govnih.gov The biosynthesis of the bakkane skeleton is initiated by the departure of the pyrophosphate group from FPP, generating a farnesyl carbocation. researchgate.net This highly reactive intermediate is then guided by the specific topology of the enzyme's active site to undergo a series of intramolecular cyclizations and rearrangements, ultimately forming the characteristic spirocyclic bakkane carbon framework. nih.govresearchgate.net

| Table 1: Key Precursors in Bakkane Biosynthesis | |

| Precursor Molecule | Description |

| Isopentenyl Pyrophosphate (IPP) | A C5 isoprenoid unit, one of the universal building blocks for terpenoids. |

| Dimethylallyl Pyrophosphate (DMAPP) | A C5 isomer of IPP, serving as the initial electrophile in prenyl chain elongation. |

| Geranyl Pyrophosphate (GPP) | A C10 intermediate formed from the condensation of one IPP and one DMAPP. |

| Farnesyl Pyrophosphate (FPP) | A C15 molecule, the direct and universal precursor for all sesquiterpenoids, formed from GPP and another IPP molecule. nih.govnih.gov |

Postulated Enzymatic Mechanisms in Marine Organisms for Spirocenter Formation and Lactonization

The precise enzymatic machinery for (+)-Palmosalide C biosynthesis has not been fully elucidated, but the key transformations—spirocenter formation and lactonization—can be postulated based on known biochemical reactions.

Spirocenter Formation: The crucial spiro[4.5]decane core of the bakkane skeleton is forged by a dedicated sesquiterpene synthase. nih.gov This enzyme's active site binds the flexible FPP precursor in a specific conformation that facilitates a programmed cascade of cyclization events. Following the initial ionization, the resulting carbocation is directed to form the five- and six-membered rings in a manner that establishes the spirocyclic junction with a defined stereochemistry. The formation of complex spiro-cycles is a known capability of various enzyme classes, including terpene cyclases and certain monooxygenases. nih.gov

Lactonization: The γ-lactone moiety is a key structural feature of this compound. This is likely installed in the later stages of the biosynthetic pathway through oxidative modifications of the bakkane hydrocarbon skeleton. A plausible mechanism involves the action of a Baeyer-Villiger monooxygenase (BVMO). nih.govacs.org BVMOs are flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting a cyclic ketone into a lactone (an ester within a ring). nih.govacs.org It is hypothesized that precursor molecules on the this compound pathway are first oxidized by other enzymes (e.g., cytochrome P450 monooxygenases) to introduce a ketone at the appropriate position, which then serves as the substrate for a specific BVMO to yield the final lactone ring. acs.org The existence of novel BVMOs in marine microorganisms has been documented, highlighting the potential for such enzymes in marine natural product biosynthesis. nih.gov

Comparison with Terrestrial Bakkane Biosynthesis and Diversification

While the bakkane skeleton of this compound is found in marine organisms, related sesquiterpenoid structures are also produced by terrestrial organisms, particularly fungi. nih.govencyclopedia.pub Fungi are prolific sources of structurally diverse sesquiterpenoids, including skeletons such as bergamotane, protoilludane, and hirsutane. nih.govsemanticscholar.orgresearchgate.net

The fundamental biosynthetic logic remains the same in both marine and terrestrial systems: the cyclization of the universal precursor FPP by a terpene synthase. encyclopedia.pub The primary point of divergence lies in the evolutionary history and resulting specificity of these enzymes. Terpene cyclases from marine and terrestrial organisms have evolved independently, leading to distinct active site architectures that guide the FPP cyclization cascade toward different structural outcomes. nih.gov

Furthermore, the "tailoring" enzymes that modify the initial hydrocarbon skeleton also contribute to structural diversification. While both marine and terrestrial pathways utilize enzymes like P450s and oxidoreductases, the specific enzymes and the order of their reactions can differ significantly, leading to a wide array of final products with unique oxidation patterns and functional groups. For instance, many fungal sesquiterpenoids are known for their complex polyoxygenated structures, while marine environments can sometimes favor unique modifications not commonly seen in terrestrial counterparts. nih.gov

Enantiomeric Purity and Control in Natural Biosynthesis vs. Chemical Synthesis of this compound

Natural Biosynthesis: In nature, chiral molecules like this compound are almost invariably produced as a single enantiomer. nih.govnih.govmdpi.com This exquisite stereochemical control is a hallmark of enzyme catalysis. The active site of a biosynthetic enzyme, such as the bakkane sesquiterpene synthase, is itself a complex, chiral three-dimensional environment. It binds the achiral FPP substrate and its subsequent reactive intermediates in a highly specific orientation, allowing the reaction to proceed along only one of many possible stereochemical pathways. This enzymatic control ensures the formation of the spirocenter and other stereocenters with the precise configuration observed in the natural product, resulting in high enantiomeric purity. mdpi.com

Chemical Synthesis: Replicating this level of stereocontrol in a laboratory setting is a significant challenge in organic chemistry. A non-stereoselective chemical synthesis of a chiral molecule will inevitably produce a racemic mixture—a 50:50 mixture of both enantiomers (this compound and (-)-Palmosalide C). Because enantiomers can have vastly different biological activities, producing the correct one is crucial. mdpi.com To achieve this, chemists employ strategies of asymmetric synthesis. These methods include:

Chiral Pool Synthesis: Using a naturally occurring chiral molecule as the starting material.

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a key reaction.

Asymmetric Catalysis: Using a small amount of a chiral catalyst to control the stereochemistry of a reaction, a strategy that led to a Nobel Prize in Chemistry.

These approaches are designed to mimic the high fidelity of enzymatic reactions, allowing for the synthesis of a single, desired enantiomer, such as this compound. nih.govnih.gov

Chemical Modifications, Analogues, and Derivatives of + Palmosalide C

Design Principles for Structural Analogues Based on the Bakkane Scaffold

The bakkane skeleton, characterized by its bicyclo[4.3.0]nonane (hydrindane) framework, is a common motif in a variety of biologically active natural products. The design of structural analogues of (+)-Palmosalide C is primarily driven by the principles of structure-activity relationship (SAR) studies. The core idea is to systematically alter specific parts of the molecule to identify which functional groups and structural features are essential for its biological activity.

Key design considerations include:

Preservation of the Core Scaffold : Many synthetic approaches aim to construct the fundamental cis-hydrindane (B1200222) motif, as this bicyclic structure is common to many bioactive sesquiterpenoids. researchgate.net Strategies like intramolecular Diels-Alder reactions are employed to build this core. researchgate.net

Bioactive Moiety Focus : The α-methylene-γ-butyrolactone ring is a well-known bio-functional group found in many sesquiterpenoids that exhibits a wide range of biological activities. mdpi.comnih.gov A primary design principle, therefore, involves retaining this moiety while modifying other parts of the scaffold to modulate activity and selectivity.

Addressing Synthetic Complexity : The presence of four chiral centers, including the C-7 quaternary spiro center, makes the total synthesis of palmosalide C and its analogues a significant challenge. scholaris.ca Design strategies often involve developing more efficient routes to this complex architecture or creating simplified analogues that are more synthetically accessible while retaining key structural elements.

Synthetic Methodologies for Derivatization and Scaffold Diversification

Synthetic efforts are diverse, targeting specific functional groups for modification or employing methods that allow for broader changes to the carbon skeleton.

The β-methylene-γ-butyrolactone moiety is a primary target for chemical modification due to its high reactivity and established role in the biological activity of related compounds. mdpi.comfrontiersin.org The exocyclic double bond, structurally similar to that in methacrylates, is highly reactive. frontiersin.org

Key synthetic modifications include:

Ester and Ether Formation : Based on the structural similarity to other natural products, new ester and ether derivatives have been synthesized from precursor molecules containing the γ-monosubstituted α-methylene-γ-butyrolactone ring. mdpi.com These modifications can significantly influence the compound's fungicidal activity, with the position of substituents on attached aromatic rings playing a crucial role. mdpi.com

Michael Addition : The double bond of the lactone can be attacked by nucleophiles such as amines in a Michael addition reaction, leading to functional poly(amidoamines). frontiersin.org

Ring-Opening Polymerization (ROP) : The lactone ring itself can be opened to form polyesters. While the homopolymerization of α-methylene-γ-butyrolactone (MBL) via this route has been challenging, it represents a potential pathway for creating novel polymeric materials. scirp.org

Late-Stage Installation : Advanced protocols, such as a one-pot C-H insertion/olefination, have been developed for the late-stage installation of the α-methylene-γ-butyrolactone moiety onto existing carbocyclic frameworks. rsc.org This allows for the diversification of complex molecules at a late stage in the synthesis, providing efficient access to a range of analogues.

Table 1: Examples of Synthesized α-Methylene-γ-Butyrolactone Derivatives and Their Activities This table is based on research into derivatives with potential fungicidal properties and illustrates the principle of modifying the lactone moiety.

| Compound Type | Modification Strategy | Target Pathogen | Result |

| Ester Derivatives | Synthesis from γ-monosubstituted α-methylene-γ-butyrolactone precursors with various aromatic esters. mdpi.com | Colletotrichum lagenarium | Moderate to significant fungicidal activity observed. mdpi.com |

| Ether Derivatives | Synthesis from γ-monosubstituted α-methylene-γ-butyrolactone precursors with various aromatic ethers. mdpi.com | Botrytis cinerea | Most compounds showed moderate to significant fungicidal activity. mdpi.com |

| Substituted Benzene (B151609) Ring Derivatives | Altering the electronic effect and position (ortho, meta, para) of substituents on the benzene ring of ester derivatives. mdpi.com | C. lagenarium & B. cinerea | Meta-substitution on the benzene ring was found to significantly improve potency compared to ortho- or para-substitution. mdpi.com |

The spirocyclic junction at the C-7 position is a defining feature of this compound. scholaris.ca The construction of this all-carbon quaternary stereocenter remains a formidable challenge in synthetic chemistry. researchgate.netchinesechemsoc.org

Methodologies to construct and potentially alter this center include:

Radical Cyclization : A general methodology for creating α-spiro-β-methylene-γ-butyrolactones involves a 5-exo-dig radical cyclization of a bromoacetal precursor derived from a cyclic ketone. researchgate.net This strategy was successfully used in the synthesis of related bakkane natural products like homogynolide-A and demonstrates a viable pathway to the spiro-lactone core. researchgate.net

Diels-Alder Reaction : Intramolecular Diels-Alder reactions have been used to construct the core cis-hydrindane skeleton of bakkenolides. researchgate.net By carefully designing the triene precursor, this cycloaddition can establish the key ring fusion and set the stage for subsequent formation of the spiro center.

Stereoselective Synthesis : The inherent challenge of controlling the stereochemistry at the C-7 spiro center is a major focus of synthetic routes. scholaris.cagoogle.com.pk Different synthetic approaches can lead to different diastereomers, and separating these epimers or developing highly stereoselective reactions is crucial. researchgate.net

Modifications to the hydrindane rings outside of the spiro-lactone moiety are typically achieved by starting the synthesis with modified precursors.

Varying Synthetic Starting Materials : The total synthesis of bakkane skeletons often begins with simpler, readily available cyclic compounds like (R)-carvone. researchgate.net By using substituted or structurally different starting materials in established synthetic sequences (e.g., reductive allylation, Wacker oxidation, and aldol (B89426) condensation), analogues with different substitution patterns on the six- or five-membered rings can be generated. researchgate.net

Functional Group Interconversion : Standard functional group interconversions on synthetic intermediates allow for the introduction of various substituents. For instance, the conversion of a ketone to a ketal protects that position while allowing reactions elsewhere, and subsequent deprotection and reaction can introduce new functionality. researchgate.net

Development of Simplified Scaffolds and Hybrid Molecules Derived from this compound

Given the synthetic complexity of the full bakkane scaffold, two strategic approaches have emerged: simplification and hybridization.

Simplified Scaffolds : This approach involves designing and synthesizing molecules that retain a key pharmacophore, such as the α-methylene-γ-butyrolactone unit, but feature a less complex or more accessible carbon framework than the natural product. The goal is to reduce the number of synthetic steps and potentially improve physicochemical properties while preserving the desired biological activity.

Hybrid Molecules : Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores from different bioactive molecules to create a single new chemical entity. mdpi.com A hypothetical hybrid derived from this compound could involve linking its spiro-lactone core to another pharmacophore known for a complementary biological activity. This approach aims to create dual-action compounds or to enhance the activity of the parent scaffolds. For example, the principles used to create hybrids of naphthoquinone and quinolinedione could be applied, where distinct bioactive units are joined via a linker to produce novel antineoplastic agents. mdpi.com

Mechanistic Probes and Biochemical Interactions of + Palmosalide C

General Considerations for Biological Activity of Sesquiterpenoid Lactones

Sesquiterpenoid lactones (SLs) are a large and diverse group of C15 terpenoids found predominantly in plants of the Asteraceae family, but also in marine organisms. nih.govmdpi.com They are known to possess a wide array of biological activities, making them a significant area of research in natural product chemistry and pharmacology. researchgate.netnih.gov

The biological effects of many SLs are attributed to the presence of an α-methylene-γ-lactone group, which acts as a potent electrophile or Michael acceptor. researchgate.netnih.gov This reactive functional group can form covalent bonds with biological nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins. researchgate.net This alkylation can alter the structure and function of key enzymes and transcription factors, thereby disrupting cellular signaling pathways.

Key biological activities associated with sesquiterpenoid lactones include:

Cytotoxic and Anticancer Activity: Many SLs exhibit cytotoxicity against various cancer cell lines. researchgate.netnih.gov Their ability to alkylate proteins can lead to the inhibition of enzymes crucial for DNA synthesis, induction of oxidative stress through depletion of glutathione, and modulation of signaling pathways involved in cell proliferation and apoptosis. researchgate.net

Anti-inflammatory Activity: A primary mechanism for the anti-inflammatory effects of SLs is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. By alkylating specific cysteine residues on components of this pathway, SLs can prevent the transcription of pro-inflammatory genes.

Antimicrobial and Antifungal Activity: Various sesquiterpenoid lactones have demonstrated the ability to inhibit the growth of bacteria and fungi, contributing to the defense mechanisms of their source organisms. beilstein-journals.org

Table 1: Summary of Biological Activities of Sesquiterpenoid Lactones

| Biological Activity | Primary Mechanism of Action | Examples of Affected Pathways/Molecules |

|---|---|---|

| Cytotoxicity | Covalent modification (alkylation) of proteins via Michael addition. researchgate.netnih.gov | Inhibition of DNA synthesis enzymes, depletion of glutathione, induction of apoptosis. researchgate.net |

| Anti-inflammatory | Inhibition of key transcription factors involved in inflammation. | NF-κB signaling pathway. |

| Antimicrobial | Disruption of microbial cellular processes. | Direct interaction with essential microbial proteins and enzymes. beilstein-journals.org |

| Neuroprotection | Antioxidant effects and modulation of neuronal signaling. | Protection against oxidative stress-induced neuronal damage. nih.gov |

Potential Cellular Targets and Pathways Influenced by Bakkane Sesquiterpenoids

(+)-Palmosalide C belongs to the bakkane class of sesquiterpenoids, which are characterized by a spirocyclic [5.5] undecane carbon skeleton. sci-hub.se While specific bioactivity data for this compound is limited, studies on other bakkane sesquiterpenoids, often referred to as bakkenolides, provide insight into the potential biological roles of this structural class.

Research on various bakkenolides isolated from plant sources, such as the genus Petasites, has revealed several distinct biological activities:

Neuroprotective and Antioxidant Effects: Certain novel bakkenolides isolated from Petasites tricholobus have demonstrated significant neuroprotective activity in primary cultured neurons exposed to oxidative stress. nih.gov These effects are linked to their antioxidant capabilities in cell-free bioassays. nih.gov

Selective Cytotoxicity: Bakkenolide A has been reported to exhibit selective cytotoxic activity against human carcinoma cell lines, indicating potential for anticancer research. researchgate.net The presence of the lactone moiety is considered crucial for this activity. researchgate.net

Enzyme Inhibition: Bakkenolides isolated from Petasites japonicus have been identified as inhibitors of bacterial neuraminidase, an enzyme implicated as a virulence factor in bacterial pathogenesis. nih.govmdpi.com Kinetic studies showed that bakkenolide D acts as a non-competitive inhibitor, suggesting it binds to an allosteric site on the enzyme rather than the active site. nih.govmdpi.com

These findings suggest that compounds with a bakkane skeleton, such as this compound, have the potential to interact with a range of cellular targets, from enzymes involved in microbial pathogenicity to pathways governing neuronal survival and cell proliferation. However, without direct experimental evidence, the specific cellular targets and pathways influenced by this compound remain speculative.

Elucidation of Molecular Mechanisms of Action (Hypothesized based on structural motifs and general natural product biochemistry)

The molecular structure of this compound, as a bakkane sesquiterpenoid lactone, contains the key functional groups that are commonly associated with the biological activity of this class of natural products. A hypothesized mechanism of action can be proposed based on these structural motifs.

The central hypothesis revolves around the electrophilic nature of the γ-lactone ring. This ring system, particularly if it contains an α,β-unsaturated carbonyl group (an α-methylene-γ-lactone), can act as a Michael acceptor. This reactivity is a cornerstone of the bioactivity of thousands of sesquiterpenoid lactones. mdpi.com

The proposed molecular mechanism would involve the following steps:

Cellular Entry: As a moderately lipophilic molecule, this compound would be expected to passively diffuse across the cell membrane into the cytoplasm.

Covalent Modification: The key mechanistic step would be a nucleophilic attack on the electrophilic carbon of the lactone moiety by a reactive functional group on a target protein. The most likely nucleophiles are the sulfhydryl groups of cysteine residues, which are highly reactive at physiological pH. Other residues such as histidine or lysine could also potentially react.

Functional Consequence: This irreversible covalent modification (alkylation) would alter the protein's three-dimensional structure. Such a change could lead to either loss-of-function (e.g., inactivation of an enzyme's catalytic site) or gain-of-function (e.g., stabilization of a protein-protein interaction). By targeting key regulatory proteins, such as transcription factors (e.g., NF-κB) or kinases, even a single covalent modification event could have a profound impact on entire signaling cascades, leading to downstream effects like the induction of apoptosis or the suppression of inflammation.

This hypothesized mechanism is a well-established paradigm for many bioactive sesquiterpenoid lactones, and it provides a strong foundation for future experimental investigation into the specific molecular targets of this compound.

Biochemical Assays for Investigating Interactions with Enzymes, Receptors, or Other Biological Macromolecules

To validate the hypothesized mechanism of action and identify the specific cellular targets of this compound, a variety of biochemical and proteomic assays would be employed. These techniques are designed to detect and characterize the direct physical interactions between a small molecule and its biological macromolecule targets.

The investigation would typically proceed in a tiered approach, from broad, unbiased screening to focused validation of specific interactions.

Table 2: Interactive Data Table of Biochemical Assays for Target Identification

| Assay Type | Technique | Purpose | Principle |

|---|---|---|---|

| Target Identification (Unbiased) | Chemoproteomics | To identify all potential protein targets of this compound in a complex biological sample (e.g., cell lysate). | A tagged version of the compound (e.g., with an alkyne group) is used to treat cells or lysates. The compound covalently binds to its targets, which are then enriched (e.g., via click chemistry to a biotin tag) and identified by mass spectrometry. |

| Target Identification (Unbiased) | Affinity Chromatography | To isolate binding partners from a proteome. | The compound is immobilized on a solid support (e.g., beads). A cell lysate is passed over the support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry. |

| Binding Validation & Affinity | Surface Plasmon Resonance (SPR) | To measure the kinetics (on-rate, off-rate) and affinity (KD) of the interaction in real-time. | A purified target protein is immobilized on a sensor chip. The compound is flowed over the surface, and changes in the refractive index upon binding are measured. |

| Binding Validation & Affinity | Isothermal Titration Calorimetry (ITC) | To determine the thermodynamic parameters (affinity, enthalpy, entropy) of the binding event. | A solution of the compound is titrated into a solution containing the purified target protein. The heat released or absorbed during the binding event is measured. |

| Functional Validation | Enzyme Inhibition Assay | To determine if the compound inhibits the activity of a specific enzyme target. | The activity of a purified enzyme is measured in the presence and absence of the compound. IC50 values are determined to quantify potency. |

| Functional Validation | Cellular Thermal Shift Assay (CETSA) | To confirm target engagement within intact cells. | Cells are treated with the compound, then heated. The binding of the compound stabilizes the target protein, increasing its melting temperature, which is detected by Western blot or mass spectrometry. |

| Covalent Adduct Characterization | Intact Protein Mass Spectrometry | To confirm that a covalent bond has formed between the compound and the target protein. | The mass of the purified protein is measured before and after incubation with the compound. An increase in mass corresponding to the molecular weight of the compound confirms covalent modification. |

Future Research Directions and Applications in Chemical Biology

Chemoenzymatic and Biocatalytic Approaches to Bakkane Synthesis

The integration of biological catalysts with traditional chemical methods offers a powerful strategy for the synthesis of complex natural products like (+)-Palmosalide C. iupac.orgrsc.orgresearchgate.net Chemoenzymatic approaches can provide access to chiral building blocks that are difficult to obtain through conventional synthesis. iupac.orgnih.govrsc.org For instance, enzymes can be used for the stereoselective construction of key intermediates, which can then be elaborated into the final bakkane framework using chemical reactions. nih.govnih.gov

Biocatalysis, the use of enzymes to perform chemical transformations, is a rapidly advancing field. nih.gov Researchers are exploring the use of terpene synthases and other enzymes to produce sesquiterpenoid scaffolds. nih.govcardiff.ac.uk A chemoenzymatic oxygenation method, for example, has been developed for the synthesis of various sesquiterpenoids. nih.gov Future work in this area could involve the discovery and engineering of enzymes specifically tailored for the synthesis of the bakkane skeleton, potentially leading to more sustainable and efficient production methods. nih.govnih.gov

Application of Advanced Spectroscopic Techniques for Dynamic Structural Insights

The precise determination of the three-dimensional structure of this compound and its analogues is crucial for understanding their biological activity. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for structure elucidation. nih.govresearchgate.net The combination of experimental NMR data with quantum mechanical calculations has become a powerful method for resolving complex structural features of sesquiterpenes. nih.gov

Future research will likely involve the application of more sophisticated NMR experiments and computational modeling to gain dynamic insights into the conformational flexibility of the bakkane skeleton. nih.govacs.org Techniques like electronic and vibrational circular dichroism, coupled with theoretical calculations, will continue to be vital for assigning the absolute configuration of these chiral molecules. nih.govnih.gov These detailed structural studies are essential for understanding how these molecules interact with their biological targets. nih.gov

Discovery of Undiscovered Biological Activities within the Bakkane Sesquiterpenoid Family

The bakkane family of sesquiterpenoids represents a rich source of potentially bioactive molecules. bocsci.comcsic.es While some biological activities have been reported for this class of compounds, a vast chemical space remains to be explored. mdpi.commdpi.comoatext.comfrontiersin.org Sesquiterpenoids are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities. bocsci.commdpi.comfrontiersin.org

Systematic screening of this compound and other bakkane derivatives against a diverse panel of biological targets is a promising avenue for future research. mdpi.commdpi.com This could lead to the discovery of novel therapeutic agents for a variety of diseases. Furthermore, many sesquiterpenoids from natural sources remain uncharacterized, offering significant opportunities for the discovery of new compounds with unique biological profiles. mdpi.commdpi.com

Computational Chemistry and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational chemistry has become an integral part of modern drug discovery and the study of natural products. bioscipublisher.com Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, can provide valuable insights into how this compound and other bakkane sesquiterpenoids interact with their biological targets at the atomic level. researchgate.netoup.comnih.govnih.gov

These computational methods can be used to predict the binding affinity of a ligand for a protein, identify key amino acid residues involved in the interaction, and understand the dynamic behavior of the ligand-target complex. oup.comnih.govnih.gov Such studies can guide the design of new analogues with improved potency and selectivity. researchgate.net The integration of computational predictions with experimental validation is a powerful approach to accelerate the discovery of new bioactive compounds. bioscipublisher.comresearchgate.net

Biosynthetic Engineering and Metabolomic Studies for Sustainable Production of this compound and Its Analogues

The natural abundance of this compound is often low, making its isolation from natural sources challenging and unsustainable. epa.gov Biosynthetic engineering offers a promising alternative for the large-scale production of this and other valuable sesquiterpenoids. nih.govescholarship.org This involves the heterologous expression of the biosynthetic genes responsible for producing the desired compound in a microbial host, such as bacteria or yeast. mdpi.comnih.gov

Metabolic engineering strategies can be employed to optimize the production of the target molecule by manipulating the host's metabolic pathways. mdpi.comnih.govfrontiersin.org This may involve increasing the supply of precursor molecules, downregulating competing pathways, and optimizing the expression of the biosynthetic enzymes. escholarship.org Furthermore, metabolomic studies, which involve the comprehensive analysis of an organism's metabolites, can be used to understand and further engineer the biosynthetic pathways for enhanced production. nih.govmdpi.com These approaches pave the way for a sustainable and economically viable supply of this compound and its analogues for further research and potential therapeutic applications.

Q & A

How can researchers confirm the structural identity of (+)-Palmosalide C, especially when dealing with stereochemical complexities?

Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, and NOESY) is critical for elucidating connectivity and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular formula consistency. Absolute configuration is best confirmed via X-ray crystallography, as NOESY data alone may be insufficient for complex stereocenters. For novel compounds, elemental analysis and optical rotation comparisons with literature data are essential .

What methodological approaches are recommended for initial bioactivity screening of this compound?

Answer: Prioritize target-directed assays based on the compound’s known biological context (e.g., anticancer or antimicrobial activity). Use in vitro cell-based assays (e.g., cytotoxicity via MTT assay) and enzyme inhibition studies (e.g., kinase activity assays). Include positive controls and dose-response curves to establish IC₅₀ values. For broader screening, employ phenotypic assays in model organisms (e.g., C. elegans or zebrafish) to observe systemic effects. Ensure replicates and statistical validation (e.g., ANOVA with post-hoc tests) to minimize false positives .

How can synthetic routes to this compound be optimized to improve yield and stereoselectivity?

Answer: Retro-synthetic analysis guided by known analogs can identify bottlenecks. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) to evaluate interactions between variables. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) may enhance stereoselectivity. Monitor intermediates via thin-layer chromatography (TLC) or HPLC, and characterize key steps with kinetic studies .

How should researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Systematically evaluate experimental variables: cell lines (e.g., origin, passage number), assay conditions (e.g., serum concentration, incubation time), and compound purity (HPLC ≥95%). Perform meta-analyses of published data to identify trends or outliers. Validate findings using orthogonal assays (e.g., apoptosis markers alongside cytotoxicity). Collaborate with independent labs for reproducibility testing .

What strategies ensure a comprehensive literature review for this compound research?

Answer: Use databases like PubMed, SciFinder, and Web of Science with Boolean queries (e.g., "this compound AND biosynthesis"). Filter results by relevance, citation count, and journal impact factor. Prioritize primary literature over reviews. Track citations via tools like Google Scholar Alerts. Cross-reference patents and conference abstracts for unpublished data .

What computational methods are suitable for predicting the molecular targets of this compound?

Answer: Employ molecular docking (e.g., AutoDock Vina) to screen against protein libraries (e.g., PDB). Validate hits with molecular dynamics (MD) simulations (GROMACS/AMBER) to assess binding stability. Pharmacophore modeling (e.g., Schrödinger) identifies critical interaction motifs. Integrate omics data (transcriptomics/proteomics) to prioritize biologically relevant targets .

Which analytical techniques are critical for purity assessment of this compound?

Answer: Use HPLC with UV/Vis or MS detection (≥95% purity threshold). Confirm homogeneity via differential scanning calorimetry (DSC) or melting point analysis. Residual solvents are quantified via gas chromatography (GC). For natural product isolates, LC-MS/MS ensures no co-eluting contaminants .

How can the mechanism of action of this compound be experimentally validated?

Answer: Combine genetic (e.g., CRISPR knockout) and pharmacological (e.g., siRNA knockdown) approaches to confirm target engagement. Use fluorescent probes (e.g., FRET biosensors) for real-time activity monitoring. In vivo validation in disease models (e.g., xenograft mice) with histopathological correlation strengthens evidence .

What protocols ensure reproducibility in this compound isolation from natural sources?

Answer: Document extraction parameters (solvent, temperature, duration) and plant material authentication (voucher specimens). Standardize chromatography conditions (column type, gradient profile). Provide detailed spectral data in supplementary materials. Share raw datasets (e.g., NMR FID files) via repositories like Zenodo .

How should structure-activity relationship (SAR) studies for this compound analogs be designed?

Answer: Synthesize analogs with systematic modifications (e.g., esterification, halogenation). Test derivatives in parallel using high-throughput screening (HTS). Apply QSAR models to correlate structural features (e.g., logP, polar surface area) with activity. Use principal component analysis (PCA) to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.